Product packaging for Vanadium(IV) oxalate(Cat. No.:)

Vanadium(IV) oxalate

Cat. No.: B13835019
M. Wt: 231.01 g/mol
InChI Key: VOUFRPQHQLEEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vanadium(IV) oxalate is an inorganic compound of significant interest in materials science and coordination chemistry. It serves as a versatile precursor for synthesizing vanadium-based coordination polymers and other functional materials. Researchers utilize its properties to develop new compounds with potential antimicrobial activity, as studies have investigated its efficacy against various microbial strains . In the field of environmental chemistry, this compound, formed from the reduction of higher-valent vanadium species by oxalic acid, plays a role in cleaner processing methodologies for treating industrial wastewater containing oxidative metal ions . The compound's thermal stability, with some coordination polymers remaining stable until 300°C, makes it suitable for developing thermally robust materials . Its paramagnetic and magnetic exchange properties are also relevant for designing molecular magnets and studying magnetic susceptibility . As a reagent, this compound is typically a dark-colored solid, soluble in water, and must be handled with appropriate safety precautions. This product is intended for laboratory research and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O8V B13835019 Vanadium(IV) oxalate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H4O8V

Molecular Weight

231.01 g/mol

IUPAC Name

oxalic acid;vanadium

InChI

InChI=1S/2C2H2O4.V/c2*3-1(4)2(5)6;/h2*(H,3,4)(H,5,6);

InChI Key

VOUFRPQHQLEEKS-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[V]

Origin of Product

United States

Preparation Methods

Method Based on Vanadium Pentoxide Reduction in Sulfuric Acid Medium (Patent CN103319326B)

This method involves a multi-step process starting from vanadium pentoxide (V2O5) flakes, which are reduced to tetravalent vanadium in an aqueous sulfuric acid medium, followed by precipitation and reaction with oxalic acid to form vanadyl oxalate crystals.

Process Steps:

Step Description Conditions Outcome
1 Vanadium pentoxide flakes contacted with reductive agent in aqueous sulfuric acid 45% H2SO4 aqueous solution, 95°C, 1 hour, addition of sulfothiorine (40g) Formation of tetravalent vanadium solution
2 Precipitation by adding alkali-metal oxyhydroxide (e.g., NaOH) to adjust pH to 2-5 pH 2 at 70°C, 0.5 hour reaction Solid precipitate formed and separated by filtration
3 Solid product reacted with oxalic acid 25°C to 85°C crystallization, 0.1-0.5 hour Vanadyl oxalate crystals obtained

Analytical Results:

Parameter Value (mass %) Notes
Vanadium pentoxide purity (raw material) >99.8% V2O5 flakes
Vanadyl oxalate purity ~99.1% VOC·2H2O Main component
Impurities (Si, Fe, K, Na) <0.02% each High purity product

Remarks:

  • The method achieves high conversion efficiency and purity.
  • Reaction temperature and pH control are critical.
  • Sulfothiorine acts as the reductive agent.
  • Vacuum drying at 25°C is used to isolate the solid product.

Example Yields:

Raw Material (g) Vanadyl Oxalate Obtained (g) Purity (%)
30 (V2O5) 37.48 99.1
20 (V2O5) 36.82 99.1

This method is industrially relevant due to its high purity and conversion, but involves multiple steps and reagents.

Solid-State Synthesis by Direct Reaction of Vanadium Pentoxide with Oxalic Acid (Patent CN104974028A)

This method simplifies the preparation by directly mixing vanadium pentoxide with oxalic acid and heating the mixture without additional solvents or reductive agents.

Process Steps:

Step Description Conditions Outcome
A Mix V2O5 with oxalic acid 100–200°C, 30–60 minutes Formation of wet vanadyl oxalate solid
B Dry the wet solid Ambient or controlled drying Solid vanadyl oxalate product

Preferred Conditions:

Temperature (°C) Reaction Time (min) Notes
100 50 Lower temperature, longer time
120 30 Optimal balance
150 45 Intermediate
200 60 High temperature, longer time

Mass Ratio:

  • Vanadium pentoxide to oxalic acid: 1 : 2.1–2.5

Advantages:

  • No solvent or separate reductive agent required.
  • Shorter process, simpler operation.
  • Lower reagent consumption and production cost.
  • Direct solid-state synthesis.

Comparative Analytical Data:

Method Vanadium Content (%) Vanadium Utilization (%) Notes
Present method (solid-state) ~26.81 99.83 High utilization
Previous method with solvent evaporation ~25.78 79.58 Lower utilization

The method achieves high vanadium utilization and purity without complex steps like solvent evaporation, making it suitable for scale-up.

Aqueous Synthesis with Oxalic Acid and Vanadium Pentoxide (Academic Literature)

An alternative aqueous synthesis involves stirring V2O5 with oxalic acid dihydrate in water at mild temperature, followed by addition of base and organic ligands to isolate vanadyl oxalate complexes.

Experimental Conditions:

Reagent Amount Conditions
V2O5 0.400 g (2.20 mmol) Suspended in 7 mL water
Oxalic acid dihydrate 0.830 g (6.60 mmol) Stirred at 60°C for 2 h
1,3-butanediol (ligand) 200 μL Added with triethylamine
Triethylamine 610 μL pH adjusted to 7

Outcome:

  • Dark greenish-blue crystals of an oxalate-bridged oxidovanadium(IV) binuclear complex formed after 24 h.
  • Yield: 63% based on vanadium.
  • Product highly soluble in water.

This method highlights the role of organic ligands and base in stabilizing this compound complexes, useful for specific applications like catalysis or biomedical research.

Comparative Analysis of Preparation Methods

Feature Sulfuric Acid Reduction Method Solid-State Direct Reaction Aqueous Ligand-Assisted Synthesis
Raw Material V2O5 flakes V2O5 powder V2O5 powder
Reductive Agent Sulfothiorine in H2SO4 Oxalic acid (self-reducing) Oxalic acid + triethylamine
Solvent Aqueous sulfuric acid None (solid-state) Water
Temperature 70–100°C 100–200°C 60°C
Reaction Time 0.1–2 h per step 30–60 min 2 h + crystallization
Purity of Product >99% VOC ~99% VOC Complex, ligand-stabilized
Vanadium Utilization High Very high (~99.8%) Moderate (63% yield)
Complexity Multi-step Single-step Multi-step with ligand addition
Scalability Industrially feasible Industrially feasible Lab scale

Summary of Research Findings

  • The sulfuric acid reduction method is well-established for industrial production, offering high purity and conversion but involves multiple reaction and purification steps.
  • The solid-state direct reaction method is a recent innovation that simplifies the process by using oxalic acid both as reductant and ligand, reducing solvent use and cost.
  • Aqueous synthesis with organic ligands produces specialized vanadyl oxalate complexes, valuable for research but less suited for bulk production.
  • Reaction temperature, pH, and reagent ratios critically influence yield and purity.
  • Analytical data consistently show vanadium content close to theoretical values for vanadyl oxalate dihydrate (VOC·2H2O).

Chemical Reactions Analysis

Types of Reactions

Oxalic acid, vanadium salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Nitric acid, air.

    Reducing Agents: Oxalic acid.

    Catalysts: Vanadium pentoxide.

Major Products Formed

    Reduction: Vanadium (IV) oxalate.

    Oxidation: Carbon dioxide and water.

Scientific Research Applications

Chemical Properties and Structure

Vanadium(IV) oxalate has the molecular formula C4H4O8VC_4H_4O_8V and a molecular weight of 231.01 g/mol. The compound exhibits unique structural characteristics, often forming binuclear complexes with oxalate ligands, which play a crucial role in its reactivity and biological activity .

Medicinal Chemistry

This compound and its complexes have been extensively studied for their potential therapeutic effects, particularly in diabetes management:

  • Insulin-Mimetic Properties : Research indicates that vanadium compounds can mimic insulin action, enhancing glucose uptake in cells. For instance, a study demonstrated that a binuclear vanadium(IV) complex significantly increased glucose uptake in HepG2 cells, an effect attributed to its interaction with insulin signaling pathways .
  • Anticancer Activity : Vanadium(IV) complexes have shown promise as anticancer agents. A specific study reported that vanadium(IV) compounds induced apoptosis in cancer cells more effectively than traditional treatments, suggesting their potential role in cancer therapy .

Environmental Chemistry

This compound is also utilized in environmental applications:

  • Wastewater Treatment : The compound has been employed to reduce vanadium(V) to vanadium(IV) in wastewater treatment processes. A study highlighted the efficiency of using oxalic acid as a reductant, achieving nearly 100% reduction of vanadium(V) under optimized conditions . This application is crucial for mitigating the environmental impact of vanadium mining and processing.

Coordination Chemistry

This compound serves as a key component in coordination chemistry:

  • Complex Formation : The ability of vanadium(IV) to form stable complexes with various ligands, including oxalates, has been extensively studied. These complexes exhibit unique electronic and magnetic properties, making them suitable for applications in catalysis and materials science .

Antidiabetic Studies

A notable case study involved the administration of a vanadium(IV) complex to diabetic rodent models. Results indicated significant improvements in glucose tolerance and insulin sensitivity compared to control groups. The mechanism was linked to enhanced phosphorylation of insulin receptor substrates .

Cancer Treatment Research

Another study investigated the effects of this compound on human cancer cell lines. The results showed that treatment led to increased apoptosis rates and reduced cell viability, highlighting the potential of vanadium compounds as alternative cancer therapies .

Data Summary

Application AreaKey FindingsReferences
Medicinal ChemistryInsulin-mimetic effects; anticancer properties
Environmental ChemistryEfficient reduction of vanadium(V) in wastewater
Coordination ChemistryFormation of stable complexes with unique properties

Comparison with Similar Compounds

Comparison with Similar Vanadium(IV) Compounds

Structural and Geometric Features

Vanadium(IV) complexes typically adopt square pyramidal or octahedral geometries , with the vanadyl ion (VO²⁺) occupying the apical position.

Compound Chemical Formula Geometry Key Ligands References
Vanadium(IV) oxalate VOC₂O₄·nH₂O Square pyramidal Oxalate (bidentate)
Oxidovanadium(IV) hydroxamates [VO(L)₂]²⁺ Square pyramidal Hydroxamate (bidentate)
Vanadium(IV)-BIAN complexes [VO(BIAN)Cl₂] Distorted octahedral BIAN (N-donor)
BMOV (Bis(maltolato)oxovanadium(IV)) [VO(C₆H₅O₃)₂] Square pyramidal Maltol (O-donor)

Key Observations :

  • Ligand Influence : Oxalate stabilizes the VO²⁺ core via strong bidentate coordination, confirmed by IR bands at 1698 cm⁻¹ (C=O) and 1270 cm⁻¹ (C-O) . Hydroxamate and maltol ligands enhance solubility and bioavailability .
  • Redox Activity : Oxalate ligands facilitate electron transfer in catalytic cycles, while BIAN ligands promote alkane oxidation via radical mechanisms .

Key Observations :

  • This compound requires acidic conditions (pH < 3) to prevent hydrolysis to V(V) species .
  • Organic ligands (e.g., hydroxamate, maltol) improve stability in neutral/basic media, critical for pharmacological applications .
Catalytic Performance
Compound Catalytic Reaction Efficiency Mechanism References
This compound Transesterification of esters 85% yield (120°C, 4 h) V₂O₅ active sites
BIAN complexes Alkane oxidation (e.g., cyclohexane → cyclohexanol) Turnover frequency = 120 h⁻¹ Radical-based oxidation
Cu–V₂O₅ catalysts Ethyl-10-undecenoate transesterification 92% conversion Synergistic Cu/V redox

Key Observations :

  • Oxalate-derived V₂O₅ catalysts excel in transesterification due to high surface area and acidity .
  • BIAN complexes outperform oxalate in alkane oxidation due to ligand-enabled radical pathways .
Biomedical Activity
Compound Biological Activity Efficacy (In Vitro) Toxicity References
This compound Limited studies N/A High (inorganic ligand)
BMOV Insulin-mimetic (diabetes therapy) 50% glucose uptake ↑ Low (LD₅₀ = 1.2 mmol/kg)
Hydroxamate complexes Antiparasitic (Leishmania spp.) IC₅₀ = 12 μM Moderate

Key Observations :

  • Organic ligands (e.g., maltol in BMOV) reduce toxicity by preventing redox cycling and improving cellular uptake .
  • This compound’s high toxicity limits its pharmacological use .

Toxicity and Environmental Impact

Compound Toxicity Profile Environmental Behavior References
This compound Acute toxicity (LD₅₀ = 0.5 mmol/kg in rats) Mobile in acidic soils
BMOV Low accumulation in liver/kidney Biodegradable
Hydroxamate complexes Moderate ecotoxicity Chelates reduce V leaching

Key Observations :

  • Inorganic vanadium(IV) compounds (e.g., oxalate, sulfate) exhibit higher toxicity due to uncontrolled redox activity and ion release .
  • Organic complexes mitigate environmental risks via ligand-mediated stabilization .

Q & A

Q. What are the optimal reaction conditions for synthesizing high-purity Vanadium(IV) oxalate?

Methodological Answer: this compound is typically synthesized via redox reactions between vanadium pentoxide (V₂O₅) and oxalic acid (H₂C₂O₄) under controlled conditions. Key parameters include:

  • Reaction Temperature : 60–80°C to balance reaction rate and product stability .
  • Molar Ratio : A 1:3–1:4 molar ratio of V₂O₅ to H₂C₂O₄ ensures complete reduction of V(V) to V(IV) .
  • Reaction Time : 2–4 hours, monitored via color change (yellow → blue-green).

Q. Characterization Methods :

  • UV-Vis Spectroscopy : Confirms the presence of [VO(ox)₂]²⁻ via absorption bands at ~760 nm .
  • Elemental Analysis : Validates C:V:O ratios.
  • XRD : Identifies crystalline structure (e.g., monoclinic phase) .

Q. How can this compound be distinguished from other vanadium oxidation states in solution?

Methodological Answer:

  • Redox Titration : Use KMnO₄ in acidic media. V(IV) oxidizes to V(V), consuming 1 equivalent of MnO₄⁻ .
  • Electrochemical Analysis : Cyclic voltammetry (CV) shows distinct redox peaks:
    • V(IV)/V(V) at ~+0.34 V (vs. SHE) .
    • V(IV)/V(III) at ~-0.26 V .
  • EPR Spectroscopy : Detects paramagnetic V(IV) (d¹ configuration) with characteristic hyperfine splitting (A₀ ~160 G) .

Advanced Research Questions

Q. What factors influence the redox stability of this compound in aqueous systems?

Methodological Answer: V(IV) oxalate is prone to oxidation to V(V) under aerobic conditions. Stability can be enhanced by:

  • pH Control : Acidic media (pH < 2) suppress hydrolysis and oxidation .
  • Ligand Effects : Oxalate chelation stabilizes V(IV) via strong σ-donation, reducing redox potential .
  • Atmosphere : Inert atmospheres (N₂/Ar) prevent O₂-mediated oxidation .

Q. Contradictions in Data :

  • Some studies report faster oxidation at >80°C, while others note stability up to 100°C under strict pH control .

Q. How can solvent extraction techniques isolate this compound from mixed-metal solutions?

Methodological Answer:

  • Extractants : Di-(2-ethylhexyl)phosphoric acid (D2EHPA) selectively complexes V(IV) over Fe(III) at high acidity (2–4 M H₂SO₄) .
  • Mechanism : V(IV) forms [VO(D2EHPA)₂] complexes, while Fe(III) remains in the aqueous phase.
  • Optimization :
    • Phase Ratio : Organic/aqueous phase ratio of 1:2 maximizes recovery (>95%) .
    • Stripping : Use 1 M NaOH to recover V(IV) oxalate from the organic phase .

Q. What advanced spectroscopic methods elucidate the magnetic properties of this compound?

Methodological Answer:

  • EPR Spectroscopy : Quantifies zero-field splitting (ZFS) parameters and electronic relaxation times (Tₑ₁ ~10⁻⁶–10⁻⁹ s) .
  • NMRD (Nuclear Magnetic Relaxation Dispersion) : Measures inner-sphere relaxivity (r₁) of coordinated water molecules (r₁ ≈ 0.5 mM⁻¹s⁻¹ at 20 MHz) .
  • DFT Calculations : Predict A-tensor (hyperfine coupling) and g-tensor anisotropy .

Q. Contradictions :

  • Trans-coordinated [VO(acac)₂] shows longer Tₑ₁ than cis-[VO(ox)₂]²⁻ due to geometric effects .

Q. How do ligand modifications impact the pharmacological activity of this compound derivatives?

Methodological Answer:

  • Ligand Substitution : Replacing oxalate with maltol (BMOV) enhances insulin-mimetic activity by improving membrane permeability .
  • In Vitro Testing :
    • Glucose Uptake Assays : Adipocyte cultures treated with [VO(ox)₂]²⁻ show 30–50% increased glucose uptake vs. controls .
    • Toxicity Screening : IC₅₀ values for [VO(ox)₂]²⁻ (~200 μM) vs. BMOV (~50 μM) indicate ligand-dependent cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.